Deoxy-HU210
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH-051 is a synthetic cannabinoid compound that acts as an agonist for cannabinoid receptors. It was developed by John W. Huffman and is part of the JWH series of cannabinoids. The chemical structure of JWH-051 is closely related to that of HU-210, with the primary difference being the removal of the hydroxyl group at position 1 of the aromatic ring . JWH-051 has a molecular formula of C25H38O2 and a molar mass of 370.577 g/mol .
Preparation Methods
The synthesis of JWH-051 involves several steps, starting with the preparation of the core benzochromene structure. The synthetic route typically includes the following steps:
Formation of the benzochromene core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the side chain: The side chain is introduced through alkylation reactions using suitable alkyl halides.
Final modifications:
Chemical Reactions Analysis
JWH-051 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in JWH-051 can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The aromatic ring in JWH-051 can undergo electrophilic substitution reactions, such as nitration or halogenation
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
JWH-051 has been used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying the structure-activity relationships of synthetic cannabinoids.
Mechanism of Action
JWH-051 exerts its effects by binding to cannabinoid receptors, primarily the CB2 receptor. It acts as an agonist, activating these receptors and triggering a cascade of intracellular signaling pathways. This activation leads to various physiological effects, including analgesia, sedation, and anti-inflammatory responses . The molecular targets involved include G-protein coupled receptors and downstream effectors such as adenylate cyclase and mitogen-activated protein kinases .
Comparison with Similar Compounds
JWH-051 is similar to other synthetic cannabinoids, such as HU-210, JWH-018, and JWH-133. it has unique properties that distinguish it from these compounds:
HU-210: JWH-051 lacks the hydroxyl group at position 1 of the aromatic ring, making it less potent but more selective for the CB2 receptor
JWH-018: JWH-051 has a different side chain structure, leading to variations in receptor binding affinity and potency
JWH-133: JWH-051 and JWH-133 are both CB2-selective agonists, but JWH-051 has a different chemical structure and slightly different pharmacological profile
These differences highlight the uniqueness of JWH-051 and its potential for specific research applications.
Properties
Molecular Formula |
C25H38O2 |
---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
[(6aR,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol |
InChI |
InChI=1S/C25H38O2/c1-6-7-8-9-14-24(2,3)19-11-12-20-21-15-18(17-26)10-13-22(21)25(4,5)27-23(20)16-19/h10-12,16,21-22,26H,6-9,13-15,17H2,1-5H3/t21-,22+/m0/s1 |
InChI Key |
ORTVDISIJXKUAV-FCHUYYIVSA-N |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC2=C(C=C1)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)CO |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.